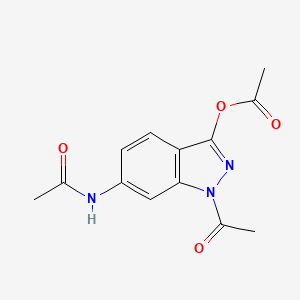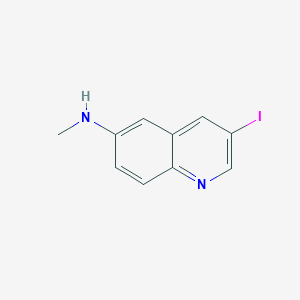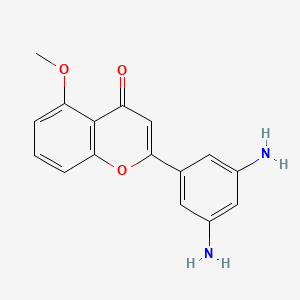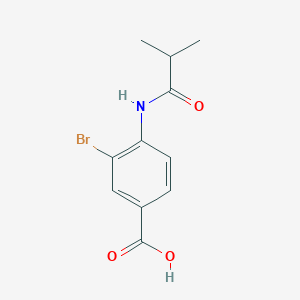
3-Bromo-4-isobutyramidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-bromo-4-isobutyramidobenzoico es un compuesto orgánico con la fórmula molecular C11H12BrNO3. Es un derivado del ácido benzoico, donde el anillo de benceno está sustituido con un átomo de bromo y un grupo isobutyramido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-bromo-4-isobutyramidobenzoico generalmente implica la bromación del ácido 4-isobutyramidobenzoico. La reacción se lleva a cabo utilizando bromo o un agente bromante en condiciones controladas para garantizar la sustitución selectiva en la posición deseada del anillo de benceno. La reacción generalmente se realiza en un solvente orgánico como diclorometano o cloroformo, y la temperatura se mantiene a un nivel bajo para evitar la sobrebromación.
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido 3-bromo-4-isobutyramidobenzoico puede implicar un proceso de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, puede optimizar el proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-bromo-4-isobutyramidobenzoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser reemplazado por otros sustituyentes a través de reacciones de sustitución nucleofílica.
Reacciones de Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reacciones de Reducción: El grupo isobutyramido se puede reducir para formar diferentes derivados.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Se pueden utilizar reactivos como el hidróxido de sodio o el terc-butóxido de potasio para reemplazar el átomo de bromo con otros nucleófilos.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio o el trióxido de cromo para oxidar el compuesto.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio para reducir el grupo isobutyramido.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios ácidos benzoicos sustituidos, mientras que la oxidación puede producir ácidos carboxílicos o cetonas.
Aplicaciones Científicas De Investigación
El ácido 3-bromo-4-isobutyramidobenzoico tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática o como ligando en estudios de unión.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-bromo-4-isobutyramidobenzoico implica su interacción con objetivos moleculares específicos. El átomo de bromo y el grupo isobutyramido juegan un papel crucial en su afinidad de unión y especificidad. El compuesto puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-bromo-4-hidroxibenzoico: Similar en estructura pero con un grupo hidroxilo en lugar de un grupo isobutyramido.
Ácido 4-isobutyramidobenzoico: Carece del átomo de bromo, lo que lo hace menos reactivo en ciertas reacciones químicas.
Ácido 3-bromo-4-metilbenzoico: Contiene un grupo metilo en lugar de un grupo isobutyramido, lo que afecta sus propiedades químicas y reactividad.
Singularidad
El ácido 3-bromo-4-isobutyramidobenzoico es único debido a la presencia tanto del átomo de bromo como del grupo isobutyramido, que confieren propiedades químicas y biológicas distintas. Esta combinación permite interacciones específicas con objetivos moleculares y permite su uso en una amplia gama de aplicaciones.
Propiedades
Número CAS |
1131594-22-3 |
|---|---|
Fórmula molecular |
C11H12BrNO3 |
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
3-bromo-4-(2-methylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-6(2)10(14)13-9-4-3-7(11(15)16)5-8(9)12/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
RWAOOQHWTROBQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




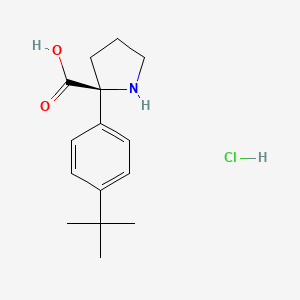
![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)




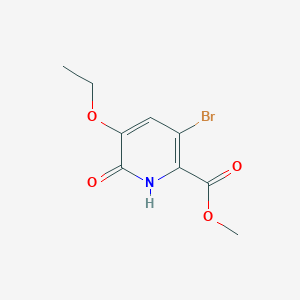
![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)

